Citadiol hydrochloride

Description

Contextualization within Modern Pharmaceutical Development

In the landscape of modern pharmaceutical development, precision and quality are paramount. The journey from a chemical concept to a market-approved therapeutic agent is governed by stringent regulatory standards that demand a deep understanding of every substance involved in the manufacturing process. This includes not only the active pharmaceutical ingredient (API) but also its precursors, intermediates, and potential impurities. The use of well-characterized intermediates and reference standards is critical for ensuring the consistency, quality, and reliability of the final drug product. punagri.com These materials serve as benchmarks in analytical testing and quality control, helping to maintain batch-to-batch uniformity and adherence to pharmacopeial standards. punagri.comsynthinkchemicals.com The focus on such compounds is indicative of a larger trend in the pharmaceutical industry towards molecular precision, where the stereochemical properties of a drug can be as important as its chemical composition.

Significance of Citadiol Hydrochloride as a Chemical Entity and Reference Standard

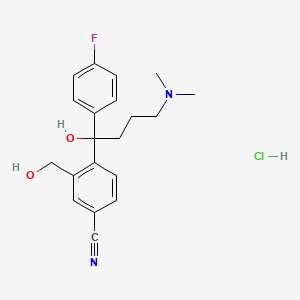

This compound, also known by its CAS Number 717133-25-0, is a chemical compound of significant interest in pharmaceutical research and manufacturing. punagri.comnih.gov It is recognized primarily as a critical intermediate in the chemical synthesis of the widely used antidepressant citalopram (B1669093) and its single-enantiomer derivative, escitalopram (B1671245). punagri.com Beyond its role as a synthetic precursor, this compound is crucial as a pharmaceutical reference standard. synthinkchemicals.com In this capacity, it is used in quality assurance and control (QA/QC) processes to validate analytical methods and to accurately identify and quantify impurities during the production of citalopram- and escitalopram-based formulations. punagri.comsynthinkchemicals.com Its role in analytical methods enhances the accuracy of drug testing and helps ensure the quality and consistency of the final pharmaceutical products. punagri.com

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;hydrochloride | nih.gov |

| CAS Number | 717133-25-0 | nih.gov |

| Molecular Formula | C₂₀H₂₄ClFN₂O₂ | nih.gov |

| Molecular Weight | 378.9 g/mol | nih.gov |

| Parent Compound | Citadiol (CID 10132164) | nih.gov |

| Component Compounds | Hydrochloric Acid (CID 313), Citadiol (CID 10132164) | nih.gov |

Role of Chirality in the Research Landscape of Related Compounds

The importance of this compound is intrinsically linked to the stereochemistry of the drugs it helps produce. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Many drugs are chiral, existing as pairs of "enantiomers" (mirror-image isomers). diva-portal.org While chemically similar in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. nih.gov

Citalopram is a prime example of a chiral drug. It has one stereocenter and is traditionally marketed as a racemate, which is a 50:50 mixture of its two enantiomers: (S)-(+)-citalopram and (R)-(−)-citalopram. diva-portal.orgwikipedia.org Extensive research revealed that the therapeutic antidepressant effect, which involves the selective inhibition of serotonin (B10506) reuptake (SSRI), resides almost entirely in the S-enantiomer. mdpi.comchiralpedia.com The S-enantiomer is approximately 30 times more potent in this action than the R-enantiomer. mdpi.com

This discovery led to a "chiral switch," a term describing the development and marketing of a pure enantiomer to replace an existing racemic drug. nih.gov The result was escitalopram, the pure S-enantiomer of citalopram. nih.govmdpi.com The successful development of escitalopram, which offers greater potency, underscores the critical importance of considering stereochemistry in drug design and development. mdpi.comchiralpedia.com This focus on enantiomeric purity makes reference standards like Citadiol essential for developing analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying these enantiomers. researchgate.netresearchgate.net

The table below summarizes the stereochemical nature of several modern antidepressants, highlighting the different strategies employed regarding their chirality.

| Compound Name | Chirality Status | Description | Source |

|---|---|---|---|

| Citalopram | Marketed as Racemate and Single Enantiomer | Contains one chiral center. Initially sold as a racemic mixture. The therapeutically active S-enantiomer was later marketed as Escitalopram. | nih.govmdpi.com |

| Fluoxetine | Marketed as Racemate | Possesses one chiral center and is used therapeutically as a racemic mixture of its R- and S-enantiomers. | nih.gov |

| Paroxetine | Marketed as Single Enantiomer | Contains two chiral centers and is marketed as a pure (-)-trans-(3S,4R) enantiomer. | nih.gov |

| Sertraline | Marketed as Single Enantiomer | Features two chiral centers and is used in therapy as the pure (+)-cis-(1S,4S) stereoisomer. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2.ClH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEWMBUXBWUKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657742 | |

| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717133-25-0 | |

| Record name | Citadiol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717133250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITADIOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL7Y6W18S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Citadiol Hydrochloride

Detailed Synthetic Routes and Reaction Conditions

The synthesis of Citadiol hydrochloride is a multi-step process that requires precise control over reaction conditions to achieve the desired chemical structure and stereochemistry. Key stages of this synthesis involve the formation of complex intermediates and the strategic introduction of functional groups.

Formation of Complex Hydroxybutyl Intermediates

The core of the this compound synthesis lies in the formation of a complex hydroxybutyl intermediate, specifically 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. This is typically achieved through a sequential Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds.

The process commences with a suitable starting material, often 5-cyanophthalide (B15270). google.comgoogle.com The first step involves the reaction of 5-cyanophthalide with a Grignard reagent, p-fluorophenyl magnesium halide (such as the bromide or chloride), in an organic solvent like tetrahydrofuran (B95107) (THF). nih.govgoogle.com This reaction opens the lactone ring of the phthalide (B148349) and introduces the p-fluorophenyl group, forming an initial intermediate.

Following this, a second Grignard reagent, N,N-dimethylaminopropyl magnesium halide, is introduced to the reaction mixture. nih.govgoogle.com This step adds the dimethylaminopropyl side chain, resulting in the formation of the desired dihydroxy intermediate. google.com The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted byproducts. nih.govmastelf.com One-pot synthesis procedures have been developed where both Grignard reactions are performed sequentially without the isolation of the initial intermediate, which can improve process efficiency. google.comgoogle.com

| Reactant | Reagent | Solvent | Key Transformation |

| 5-Cyanophthalide | 1. p-Fluorophenyl magnesium halide 2. N,N-Dimethylaminopropyl magnesium halide | Tetrahydrofuran (THF) | Formation of the 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile intermediate. nih.govgoogle.com |

Stereoselective Introduction of Aryl and Alkyl Groups

The therapeutic efficacy of citalopram (B1669093) is enantiomer-dependent, with the S-enantiomer (escitalopram) being the active component. Therefore, the stereoselective synthesis of Citadiol is of significant interest to produce the desired enantiomer of the final drug. Achieving high stereoselectivity during the introduction of the aryl (p-fluorophenyl) and alkyl (dimethylaminopropyl) groups is a key challenge.

Asymmetric Grignard addition reactions have emerged as a powerful strategy to access non-racemic tertiary alcohols. nih.gov This can be achieved through the use of chiral ligands that coordinate to the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl group from a specific face. rsc.org Chiral diol-based organocatalysts, such as derivatives of BINOL, have been shown to be effective in promoting enantioselective allylboration and other nucleophilic additions to ketones, a principle that can be extended to Grignard reactions. nih.gov

The development of chiral auxiliaries and catalysts for the Grignard reaction with 5-cyanophthalide is an active area of research aimed at producing enantiomerically enriched Citadiol directly, thereby avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis. researchgate.net The choice of chiral ligand and reaction conditions can significantly influence the enantiomeric excess (ee) of the final product. nih.gov

Optimization of Hydrochloride Salt Formation

Once the dihydroxy intermediate is synthesized, it is converted to its hydrochloride salt, this compound, to improve its stability and handling properties. This is typically achieved by treating a solution of the free base with hydrogen chloride, which can be in the form of a gas or a solution in an appropriate solvent like acetone or isopropanol (B130326). nih.gov

The optimization of this salt formation step is crucial for obtaining a high-purity, crystalline product with a consistent and desirable particle size distribution. Key parameters that are optimized include:

Solvent Selection: The choice of solvent affects the solubility of both the free base and the hydrochloride salt, which in turn influences the yield and crystal morphology. Solvents that provide good solubility for the free base but poor solubility for the hydrochloride salt are ideal for achieving high recovery through precipitation.

pH Control: Precise control of the pH during the addition of hydrochloric acid is essential. Over-acidification can lead to the formation of undesired byproducts, while incomplete protonation will result in a lower yield of the hydrochloride salt. The concept of dissociation equilibrium is utilized to determine the optimal pH for crystallization. nih.gov

Temperature: The temperature at which the salt formation and crystallization are carried out can impact the crystal form (polymorphism) and the size of the crystals. Controlled cooling profiles are often employed to achieve the desired particle characteristics.

Stirring/Agitation: Proper mixing ensures uniform distribution of the acid and promotes consistent crystal growth.

The goal is to develop a robust and reproducible process that consistently yields this compound with high purity and the desired physical properties for downstream processing.

Scalable Production Processes for Research and Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. The methodologies employed must be not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable.

Bulk Synthesis Strategies and Reactor Design Considerations

The Grignard reaction, central to the synthesis of Citadiol, is notoriously exothermic and requires careful management of heat transfer, especially on a large scale. nih.govmastelf.com Inadequate heat removal can lead to thermal runaway, a dangerous situation that can result in a loss of control over the reaction and potentially an explosion.

Reactor Design:

For industrial-scale production, the choice of reactor is critical. Batch reactors are commonly used in the pharmaceutical industry due to their flexibility. stalwartint.com For highly exothermic reactions like the Grignard synthesis, jacketed reactors made of materials like glass-lined steel or stainless steel are employed to allow for efficient heat exchange through the circulation of thermal fluids. stalwartint.comispe.org

Key design considerations for these reactors include:

Heat Transfer and Thermal Control: The reactor must have a sufficient surface area-to-volume ratio to allow for effective heat removal. The design of the jacket and the choice of heat transfer fluid are crucial for maintaining the desired reaction temperature. ispe.org

Agitation and Mixing: Efficient mixing is essential to ensure uniform temperature distribution, prevent the formation of localized hot spots, and facilitate mass transfer between the reactants. The type of agitator and its speed are important parameters to optimize. stalwartint.com

Material of Construction: The reactor material must be compatible with the highly reactive Grignard reagents and the solvents used in the process. stalwartint.com

Continuous flow reactors, also known as plug flow reactors (PFRs), are gaining popularity for large-scale production due to their superior heat and mass transfer capabilities, which can lead to better control over exothermic reactions and improved product quality. stalwartint.comresearchgate.net

Process Control and Safety:

On an industrial scale, robust process control is paramount. This includes the controlled addition of Grignard reagents to manage the rate of heat generation. researchgate.net Process Analytical Technology (PAT) tools can be implemented to monitor the reaction in real-time and ensure it proceeds as expected. Given the flammable nature of the solvents and reagents used, stringent safety protocols are essential to prevent fires and explosions.

Advanced Purification Techniques for High Purity (Recrystallization, Preparative Chromatography)

Achieving the high purity required for a pharmaceutical intermediate like this compound necessitates effective purification methods. The primary techniques employed are recrystallization and preparative chromatography.

Recrystallization:

Recrystallization is a widely used method for purifying solid compounds. mt.com The process involves dissolving the crude this compound in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization. The impurities, being present in smaller amounts, remain in the solution (mother liquor), while the purified product crystallizes out.

The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should:

Have a high solubility for this compound at elevated temperatures and low solubility at lower temperatures.

Be chemically inert and not react with the compound.

Be easily removable from the purified crystals.

The control of crystallization conditions, such as the cooling rate and agitation, is important for obtaining the desired crystal form (polymorph) and particle size distribution, which can impact the downstream processing of the intermediate. mdpi.com

Preparative Chromatography:

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures with high resolution. While analytical HPLC is used for qualitative and quantitative analysis, preparative HPLC is designed to handle larger quantities of material for purification purposes.

The development of a preparative HPLC method for this compound involves:

Column Selection: Choosing a stationary phase (e.g., Chiralpak for enantiomeric separation) and column dimensions that are appropriate for the scale of purification. nih.govnih.gov

Mobile Phase Optimization: Selecting a mobile phase (a mixture of solvents) that provides good separation of this compound from its impurities. The composition of the mobile phase, including the use of additives like buffers, is carefully optimized to achieve the best resolution. mastelf.comphenomenex.comchromatographyonline.com

Loading Studies: Determining the maximum amount of crude material that can be loaded onto the column without compromising the separation efficiency.

Preparative HPLC is particularly useful for separating closely related impurities or for the chiral resolution of enantiomers if a stereoselective synthesis was not employed. nih.govlcms.cz The fractions containing the purified this compound are collected, and the solvent is removed to yield the final high-purity product.

Quality Assurance and Control in Large-Scale Chemical Synthesis

In the context of this compound synthesis, a robust QA/QC program encompasses several key aspects:

Raw Material and Reagent Qualification: The quality of starting materials and reagents directly impacts the impurity profile of the intermediate. Therefore, rigorous testing and qualification of all incoming materials are essential to minimize the introduction of potential impurities at the outset of the manufacturing process.

In-Process Controls (IPCs): Monitoring critical process parameters at various stages of the synthesis is crucial for ensuring the reaction proceeds as expected and for detecting any deviations that could lead to the formation of impurities. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods are employed to track the consumption of reactants and the formation of the desired product and any byproducts.

Final Product Testing: The isolated this compound must undergo comprehensive testing to confirm its identity, purity, and quality. This typically involves a battery of analytical tests, including HPLC for purity and impurity profiling, spectroscopic analysis (e.g., NMR, IR, MS) for structural confirmation, and tests for residual solvents and heavy metals.

Method Validation: All analytical methods used for IPCs and final product testing must be validated to ensure they are accurate, precise, reproducible, and specific for their intended purpose. nih.gov This validation is a regulatory requirement and provides confidence in the reliability of the quality control data.

Documentation and Traceability: Meticulous documentation of all manufacturing steps, from raw material receipt to final product release, is essential for batch-to-batch consistency and for facilitating any potential investigations into quality deviations.

The following interactive data table summarizes key quality control tests for this compound:

| Test Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Appearance | Visual Inspection | White to off-white solid |

| Identification | FTIR, NMR | Spectrum conforms to reference standard |

| Assay | HPLC | ≥ 99.0% |

| Related Substances | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |

| Residual Solvents | GC | Within ICH limits |

In-Depth Analysis of Chemical Reactivity and Derivatization

This compound possesses three primary functional groups that dictate its chemical reactivity: two hydroxyl groups (one primary and one tertiary benzylic), a nitrile group, and a tertiary amine. The interplay of these groups influences its derivatization potential and the formation of potential byproducts during synthesis.

Oxidation Pathways of Hydroxyl Functional Groups

The two hydroxyl groups in this compound exhibit different susceptibilities to oxidation. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemistryviews.orglibretexts.org In contrast, the tertiary benzylic alcohol is generally resistant to oxidation under standard conditions, as this would require the cleavage of a carbon-carbon bond. libretexts.orgchemguide.co.uk

Common oxidizing agents for primary alcohols include pyridinium chlorochromate (PCC) for selective oxidation to the aldehyde and stronger oxidants like potassium permanganate (KMnO4) or chromic acid for conversion to the carboxylic acid. The selective oxidation of the primary hydroxyl group in the presence of the tertiary one is a key consideration in any derivatization strategy.

The following table outlines potential oxidation products of the primary hydroxyl group in Citadiol:

| Oxidizing Agent | Product | Functional Group Transformation |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde derivative | -CH₂OH → -CHO |

| Potassium permanganate (KMnO₄) | Carboxylic acid derivative | -CH₂OH → -COOH |

Reduction Mechanisms of Nitrile Moieties

The nitrile group in this compound can be reduced to a primary amine. This transformation is a common step in organic synthesis and can be achieved through various reduction methods. libretexts.org The choice of reducing agent is critical to ensure selectivity, especially in the presence of other reducible functional groups.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. thieme-connect.de It is often an efficient and clean method for nitrile reduction.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. libretexts.org Milder reducing agents, such as diisopropylaminoborane, can also be used, sometimes offering improved selectivity. organic-chemistry.orgnih.gov

The reduction of the nitrile group to a primary amine introduces a new site for potential reactivity and derivatization.

Investigation of Nucleophilic Substitution Reactions at Amine Centers

The tertiary amine (dimethylamino group) in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. savemyexams.com This nucleophilicity allows it to participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. libretexts.org

The reaction of the tertiary amine with an electrophile can lead to the formation of a quaternary ammonium salt. libretexts.org The extent of this reaction depends on the reaction conditions and the nature of the electrophile. In the context of citalopram synthesis, undesirable side reactions involving the dimethylamino group can lead to impurity formation. For instance, reaction with residual alkylating agents from previous synthetic steps could result in the formation of quaternary ammonium impurities.

Impurity Profiling and Control in Chemical Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at identifying, quantifying, and controlling impurities in drug substances and products. miami.edu For this compound, impurities can arise from starting materials, intermediates, byproducts of the main reaction, or degradation products.

Characterization of Enantiomeric Impurities and Their Origins

This compound possesses a chiral center at the carbon atom bearing the tertiary hydroxyl group, the 4-fluorophenyl group, the dimethylaminobutyl chain, and the hydroxymethylbenzonitrile moiety. This means it can exist as a pair of enantiomers: (R)-Citadiol and (S)-Citadiol.

The stereochemistry of this intermediate is crucial as it directly translates to the final citalopram product. Citalopram is a racemic mixture of its (R)- and (S)-enantiomers, while escitalopram (B1671245) is the therapeutically active (S)-enantiomer. nih.govchiralpedia.com The (R)-enantiomer of citalopram is significantly less active and may even counteract the effects of the (S)-enantiomer. nih.gov

Therefore, in the synthesis of escitalopram, it is imperative to either use the pure (S)-enantiomer of Citadiol or to resolve the racemic mixture of Citadiol to isolate the desired (S)-enantiomer. The undesired (R)-enantiomer is considered an enantiomeric impurity.

The origin of enantiomeric impurities in the synthesis of escitalopram stems from the use of racemic starting materials or non-stereoselective synthetic steps leading to the formation of Citadiol. Control of enantiomeric purity is typically achieved through:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to selectively produce the desired (S)-enantiomer of Citadiol. nsfc.gov.cngoogle.com

Chiral Resolution: Separating the enantiomers of racemic Citadiol. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, or by using chiral chromatography. google.comnih.govakjournals.com

Analytical methods, particularly HPLC with chiral stationary phases, are essential for the determination of enantiomeric purity and the quantification of the undesired (R)-enantiomer. researchgate.netmdpi.com

Identification and Mitigation of Desmethylated and Other Degradation Products

The chemical stability of Citalopram hydrochloride is a critical aspect of its synthesis and formulation, as degradation can lead to the formation of impurities that may affect its efficacy and safety. scielo.br The primary degradation pathways for Citalopram include hydrolysis, oxidation, and photolysis, which can result in a variety of degradation products. scielo.brscholarsresearchlibrary.com Among these, the desmethylated derivative, N-desmethylcitalopram, is a major and well-characterized impurity.

Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods. scielo.brtijer.org These studies involve subjecting the drug substance to stress conditions such as acidic and alkaline hydrolysis, oxidation, heat, and light.

Identification of Degradation Products

Several analytical techniques are employed for the identification and quantification of Citalopram degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating Citalopram from its impurities. nih.govresearchgate.net The use of a photodiode array detector with HPLC allows for the initial characterization of the separated compounds based on their UV spectra.

For unambiguous identification and structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govmiami.edu Electrospray ionization mass spectrometry (ESI-MS/MS) provides valuable information on the molecular weight and fragmentation patterns of the degradation products, facilitating their characterization. nih.gov In some cases, preparative HPLC is used to isolate sufficient quantities of an impurity for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govmiami.edu

Commonly identified degradation products of Citalopram hydrochloride include:

N-Desmethylcitalopram (DCIT): A primary metabolite and a major degradation product formed through N-demethylation. nih.gov

Citalopram N-Oxide: Formed through the oxidation of the tertiary amine.

Citalopram Carboxamide: A product of the hydrolysis of the nitrile group. scielo.br

3-Hydroxycitalopram N-Oxide: A novel impurity identified in forced degradation studies. scielo.br

The following interactive table summarizes the key degradation products of Citalopram hydrochloride and the analytical methods used for their identification.

| Degradation Product | Formation Pathway | Analytical Identification Methods |

| N-Desmethylcitalopram (DCIT) | N-demethylation | HPLC, LC-MS, ESI-MS/MS |

| Citalopram N-Oxide | Oxidation | HPLC, LC-MS, ESI-MS/MS |

| Citalopram Carboxamide | Hydrolysis | HPLC, LC-MS, ESI-MS/MS, NMR, FT-IR |

| 3-Hydroxycitalopram N-Oxide | Hydrolysis | LC-MS, LC-MS/MS |

Mitigation of Degradation Products

Strategies to mitigate the formation of degradation products in Citalopram hydrochloride focus on controlling the conditions during synthesis, formulation, and storage.

Mitigation of N-Desmethylcitalopram:

Control of Hydrolytic Degradation:

Hydrolysis of the nitrile group in Citalopram can lead to the formation of Citalopram carboxamide. The rate of hydrolysis is significantly influenced by pH. Citalopram is more stable in acidic to neutral conditions and shows increased degradation under alkaline conditions. nih.gov Therefore, maintaining the pH of the formulation in the optimal range is crucial for preventing hydrolytic degradation. The use of appropriate buffering agents can help stabilize the pH.

Prevention of Oxidative Degradation:

Oxidative degradation can lead to the formation of Citalopram N-Oxide. To mitigate this, measures should be taken to minimize exposure to oxygen and oxidizing agents. This can include:

Inert Atmosphere: Manufacturing and packaging under an inert atmosphere, such as nitrogen, can help prevent oxidation.

Antioxidants: The inclusion of antioxidants in the formulation can protect the drug from oxidative degradation. However, the choice of antioxidant must be carefully considered to ensure compatibility with the drug and other excipients.

Control of Peroxides: Excipients can be a source of peroxide impurities, which can initiate oxidative degradation. mdpi.com Therefore, it is important to use high-purity excipients with low peroxide values. mdpi.com

Protection from Photolytic Degradation:

Citalopram has been shown to be susceptible to photolytic degradation, especially in solution and under alkaline conditions. nih.gov To prevent this, the following measures are recommended:

Light-Resistant Packaging: The use of amber-colored glass or other light-protective packaging materials is essential for both the drug substance and the final drug product.

Formulation Strategies: Certain formulation approaches, such as the use of UV-absorbing excipients, can provide additional protection against photodegradation.

The table below provides a summary of mitigation strategies for the different degradation pathways of Citalopram hydrochloride.

| Degradation Pathway | Key Degradation Product(s) | Mitigation Strategies |

| N-demethylation | N-Desmethylcitalopram | - Methylation of the impurity using formaldehyde and formic acid to convert it back to Citalopram.- Optimization of synthetic steps to minimize its formation. |

| Hydrolysis | Citalopram Carboxamide | - Control of pH to maintain an acidic to neutral environment.- Use of appropriate buffering agents in the formulation. |

| Oxidation | Citalopram N-Oxide | - Manufacturing and packaging under an inert atmosphere (e.g., nitrogen).- Inclusion of suitable antioxidants in the formulation.- Use of high-purity excipients with low peroxide content. |

| Photolysis | Various photoproducts | - Use of light-resistant primary and secondary packaging (e.g., amber glass).- Storage in the dark.- Formulation with UV-absorbing excipients. |

By understanding the degradation pathways and implementing these mitigation strategies, the purity and stability of Citalopram hydrochloride can be ensured throughout its shelf life.

Molecular and Supramolecular Interactions of Citadiol Hydrochloride

Theoretical Frameworks of Intermolecular Forces

The stability and structure of molecular assemblies are governed by a variety of non-covalent interactions, which, although weaker than covalent bonds, are crucial in determining the physical and chemical properties of substances. ebrary.net These forces include electrostatic interactions, hydrogen bonds, and van der Waals forces.

Charge-Dipole Interactions: A primary electrostatic force in Citadiol hydrochloride involves the interaction between the chloride anion (a formal charge) and the dipoles of surrounding neutral or protonated Citadiol molecules.

Dipole-Dipole Interactions: The permanent dipoles arising from the polar bonds within the Citadiol molecule (e.g., C-F, C-O, C≡N) align to create attractive or repulsive forces between adjacent molecules. purdue.eduallen.in These interactions, also known as Keesom forces, are orientation-dependent and contribute to the stability of the crystal lattice. allen.inchemguide.co.uk The strength of these interactions increases with the magnitude of the molecular dipole moment. github.io

The collective effect of these electrostatic forces plays a significant role in the formation of stable molecular architectures. ebrary.net The strength of these interactions is influenced by the dielectric constant of the surrounding medium, being stronger in less polar environments. ebrary.net

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| Ion-Ion | Attractive or repulsive force between fully charged ions (e.g., Citadiol cation and Chloride anion). | ~250 |

| Charge-Dipole | Interaction between a formal charge (ion) and a polar molecule (dipole). | ~15 |

| Dipole-Dipole | Interaction between two polar molecules with permanent dipoles. allen.in | 5 - 25 sydney.edu.au |

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen. github.iosydney.edu.au In the case of this compound, several potential hydrogen bond donors and acceptors exist.

Donors: The primary hydrogen bond donor is the protonated tertiary amine (-N⁺(CH₃)₂H), with the hydroxyl group (-OH) also capable of donating its hydrogen.

Acceptors: The chloride ion (Cl⁻) is a strong hydrogen bond acceptor. Other potential acceptors within the Citadiol molecule include the nitrogen atom of the cyano group (-C≡N) and the oxygen atom of the hydroxyl group.

Van der Waals forces are weaker, non-specific interactions that exist between all molecules. pharmafeatures.comwikipedia.org They are categorized into dipole-dipole forces (discussed above), dipole-induced dipole forces (Debye forces), and London dispersion forces. allen.inchemguide.co.uk

London dispersion forces are the most ubiquitous of these interactions, arising from temporary, fluctuating dipoles in electron clouds. pharmafeatures.comlibretexts.org Although individually weak, their cumulative effect is substantial, particularly for large molecules with significant surface areas like Citadiol. The aromatic rings and the alkyl chain in the Citadiol structure provide large nonpolar surfaces that engage in these interactions.

Studies on the crystal structure of citalopram (B1669093) hydrobromide have shown that while hydrogen bonds are important, the crystal energy is predominantly controlled by van der Waals attractions. cambridge.orgresearchgate.netcambridge.org This highlights the collective importance of these weaker forces in the supramolecular assembly of complex organic salts. The strength of dispersion forces generally increases with molecular size and the number of electrons. chemguide.co.uk

Computational Probing of Molecular Recognition

Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level, offering insights that complement experimental data. pageplace.denih.gov Techniques such as molecular dynamics simulations and quantum chemical calculations are instrumental in exploring the conformational preferences and interaction energetics of pharmaceutical compounds like this compound. pageplace.denih.gov

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic behavior of molecules. flinders.edu.au

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: Exploring the range of possible three-dimensional shapes (conformations) the molecule can adopt and determining their relative stabilities.

Solvation Analysis: Simulating the interaction of the molecule with solvent molecules to understand its solubility and behavior in solution.

Binding Events: Investigating how the molecule might interact with a biological target, such as a receptor or enzyme, by simulating the binding process and identifying key interactions that stabilize the complex.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. nih.gov These methods can be used to calculate a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT): DFT is a popular quantum chemical method that calculates the electronic structure of a system based on its electron density. escholarship.org It offers a good balance between accuracy and computational cost. DFT has been successfully used to optimize the crystal structure of the related compound citalopram hydrobromide, demonstrating its utility in refining experimentally determined structures and understanding intermolecular interactions. cambridge.orgresearchgate.net DFT is also employed to calculate interaction energies between molecules, providing quantitative data on the strength of hydrogen bonds and other non-covalent interactions. science.gov

Bader's Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. ias.ac.inamercrystalassn.orgwikipedia.org By identifying critical points in the electron density, QTAIM can characterize the nature of atomic interactions. researchgate.netnih.gov A key feature is the bond path, a line of maximum electron density linking two interacting atoms. The properties of the electron density at a bond critical point (BCP) between two atoms can distinguish between shared interactions (covalent bonds) and closed-shell interactions (like hydrogen bonds, ionic bonds, and van der Waals forces). ias.ac.in This analysis provides a rigorous, physics-based definition of chemical structure and bonding. amercrystalassn.org

| Method | Primary Application | Information Obtained |

|---|---|---|

| Molecular Dynamics (MD) | Simulating atomic and molecular motion over time. mdpi.com | Conformational flexibility, solvent effects, binding pathways, system stability. |

| Density Functional Theory (DFT) | Calculating electronic structure based on electron density. escholarship.org | Optimized molecular geometries, interaction energies, electronic properties (e.g., dipole moments). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the topology of the electron density. ias.ac.in | Characterization of chemical bonds and non-covalent interactions, definition of atomic basins. wikipedia.org |

Spectroscopic Characterization of Interaction Dynamics

Spectroscopic methods are pivotal in understanding the intricate network of interactions that govern the structure and properties of crystalline solids. Techniques such as Infrared (IR) Spectroscopy and solid-state Nuclear Magnetic Resonance (ssNMR) provide detailed insights into the molecular and supramolecular arrangement of compounds like this compound.

Elucidation of Vibrational Modes and Hydrogen Bonds using Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. The positions, shapes, and intensities of absorption bands in an IR spectrum provide a molecular fingerprint.

For this compound, key functional groups expected to show characteristic vibrational bands include the hydroxyl (-OH), nitrile (-C≡N), and the protonated tertiary amine (-N⁺H-). Hydrogen bonding significantly influences the frequency of these vibrational modes. For instance, the O-H stretching vibration, typically observed around 3600 cm⁻¹ for a free hydroxyl group, would be expected to shift to a lower frequency (e.g., 3200-3400 cm⁻¹) and broaden if it participates in hydrogen bonding, either intramolecularly with the nitrile group or intermolecularly with the chloride ion or other molecules in the crystal lattice. Similarly, the N⁺-H stretching band would provide direct evidence of the protonation state and its involvement in hydrogen bonds with the chloride anion.

A hypothetical IR data table for this compound, illustrating potential vibrational modes, is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | Hydroxyl | 3200-3400 (Broad) | Lower frequency suggests involvement in hydrogen bonding. |

| N⁺-H Stretch | Protonated Amine | 2400-2700 (Broad) | Indicative of a tertiary amine salt and its interaction with the chloride anion. |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000-3100 | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | Butyl Chain | 2850-2960 | Characteristic of sp³ C-H bonds. |

| C≡N Stretch | Nitrile | 2220-2260 | Position can be sensitive to electronic effects and intermolecular interactions. |

| C-O Stretch | Hydroxyl / Methylene | 1050-1250 | Corresponds to the stretching of the carbon-oxygen single bonds. |

| C-N Stretch | Amine | 1000-1200 | Relates to the stretching of the carbon-nitrogen bonds in the dimethylamino group. |

| C-F Stretch | Fluorophenyl | 1100-1400 | Strong absorption characteristic of the carbon-fluorine bond. |

Advanced Solid-State Nuclear Magnetic Resonance for Crystal Structure and Intermolecular Contacts

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique for characterizing the structure of crystalline and amorphous solids at an atomic level. Unlike solution NMR, ssNMR provides information about the local environment of nuclei in the solid state, including internuclear distances and molecular packing.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be instrumental. The number of distinct signals in a ¹³C ssNMR spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the molecule. Chemical shifts are highly sensitive to the local electronic environment, and thus to conformation and intermolecular interactions like hydrogen bonding. For example, the carbon atom bearing the hydroxyl group would likely exhibit a different chemical shift compared to a similar compound where this group is not involved in hydrogen bonding.

Two-dimensional ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), could be used to establish through-space proximities between protons and carbons, revealing key intermolecular contacts. This would allow for the mapping of how molecules pack together in the crystal lattice, for instance, identifying which protons on one molecule are close to specific carbons on a neighboring molecule. This information is crucial for understanding the supramolecular assembly.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis requires a known crystal structure, which is typically obtained from single-crystal X-ray diffraction. As no crystal structure for this compound is publicly available, this analysis remains hypothetical for this specific compound.

The analysis works by partitioning the crystal electron density into molecular fragments. The Hirshfeld surface for a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. This surface can be color-coded to map different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on a d_norm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

For this compound, one would expect significant contributions from H···H, O···H, N···H, F···H, and C···H contacts. The fingerprint plot would likely feature sharp spikes corresponding to the strong O-H···Cl⁻ or N⁺-H···Cl⁻ hydrogen bonds. The analysis would quantify the percentage of the Hirshfeld surface area corresponding to each type of interaction, providing a clear picture of the forces holding the crystal together.

A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld analysis is presented in the table below.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | ~ 40-50% | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. |

| O···H / H···O | ~ 15-25% | Corresponds to hydrogen bonds involving the hydroxyl group and interactions with other hydrogen atoms. |

| N···H / H···N | ~ 10-20% | Primarily represents the strong hydrogen bond between the protonated amine and the chloride anion. |

| F···H / H···F | ~ 5-10% | Weak hydrogen bonds or van der Waals interactions involving the fluorine atom. |

| C···H / H···C | ~ 5-15% | Represents C-H···π interactions or other weak van der Waals contacts. |

Mechanism of Action Research in in Vitro and Advanced Cellular Models

Elucidation of Molecular Target Interactions and Binding Kinetics

Investigations into the specific molecular targets and binding kinetics of Citadiol hydrochloride have not been reported in the peer-reviewed scientific literature. The following subsections detail the lack of available data in key areas of molecular interaction research.

There are no available studies that specifically investigate this compound as a substrate for cytochrome P450 (CYP) enzymes or detail its biotransformation pathways. While the metabolism of its parent compound, citalopram (B1669093), is well-documented to involve enzymes such as CYP2C19, CYP3A4, and CYP2D6, similar research has not been published for this compound itself.

Data from receptor binding assays to determine the affinity and selectivity of this compound for various neurological receptors are not present in the current scientific literature. Consequently, its binding profile and potential molecular targets remain uncharacterized.

Cellular Pathway Modulation and Biological Activity Investigations

There is a lack of published research on the effects of this compound on cellular pathways and its broader biological activities. The potential for this compound to modulate cellular functions has not been explored in dedicated studies.

No research has been published investigating the effects of this compound on neuronal cell lines. Therefore, any potential neuroprotective properties, such as the attenuation of oxidative stress or apoptosis, are currently unknown.

There are no available data from functional cell-based assays to indicate whether this compound has any effect on key signal transduction pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) or the dynamics of intracellular calcium flux.

Integration of Omics Data for Systems-Level Understanding

No metabolomics, proteomics, or genomics ("omics") studies have been published that would provide a systems-level understanding of the biological effects of this compound. Such data are essential for a comprehensive view of a compound's interaction with biological systems, but this level of investigation has not been applied to this compound.

Based on a comprehensive review of available scientific and medical literature, this compound is recognized for its role as a synthetic precursor and reference standard. However, there is no published research detailing its mechanism of action, molecular interactions, cellular effects, or systems-level biological impact. The pharmacological profile of this compound remains entirely uncharacterized.

Based on a comprehensive review of scientific and chemical databases, there is no publicly available information on a compound named "this compound." This name does not correspond to any recognized chemical entity in established literature, including scholarly articles and chemical repositories.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided, detailed outline regarding its mechanism of action, CRISPR-based target discovery, and high-throughput phenotypic screening. Fulfilling the request would require the fabrication of data, which is not feasible.

It is possible that "this compound" may be a misspelling of a different compound, an internal research code, or a substance not yet described in public-domain literature. We recommend verifying the compound's name and spelling.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Non Human Systems

Comprehensive Pharmacokinetic Characterization in Non-Human Animal Models

To understand how citadiol hydrochloride moves through a biological system, a series of studies in relevant animal models would be conducted. These studies are designed to quantify the compound's journey from administration to elimination.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK modeling is a sophisticated computational approach that simulates the ADME properties of a compound. nih.govhilarispublisher.commdpi.com These models integrate physicochemical data of the drug with physiological information from the species being studied. nih.govphinc-modeling.com

Predictive Modeling for Drug Exposure and Concentration in Target Compartments

Predictive modeling of Citalopram's exposure and concentration in non-human systems is grounded in its fundamental pharmacokinetic properties. The single- and multiple-dose pharmacokinetics of Citalopram (B1669093) are linear and dose-proportional. fda.gov Biotransformation is primarily hepatic, with an average terminal half-life of approximately 35 hours in humans, though this varies across preclinical species. fda.govdrugbank.com The absolute bioavailability is about 80%, and its volume of distribution is approximately 12 L/kg. drugbank.comfda.gov These parameters are crucial for developing models that predict drug levels over time.

Pharmacokinetic studies in various animal models provide the foundational data for such modeling. Assays in baboons, dogs, rats, and mice have established key kinetic parameters following oral and intravenous administration. nih.gov Notably, the half-life is considerably shorter in these species compared to humans, estimated at 3 hours for baboons and rats, 1.5 hours for mice, and between 3.5 to 8 hours for dogs. nih.gov Systemic plasma clearance is high across these species, indicating considerable first-pass metabolism. nih.gov

These data allow for the creation of models that can predict drug exposure in long-term safety studies. For instance, high-dose Citalopram administration in dogs and rats resulted in plasma levels exceeding those of patients by a factor of 10, while in mice, this factor was 40. nih.gov

Modeling concentration in target compartments, particularly the central nervous system (CNS), is critical for a psychotropic agent. Citalopram is highly lipophilic and widely distributed throughout the body, enabling it to cross the blood-brain barrier. Studies analyzing cerebrospinal fluid (CSF) as a proxy for brain concentrations found that CSF levels of S-Citalopram and R-Citalopram were 10.6 ± 4.3 ng/ml and 20.9 ± 6 ng/ml, respectively, with CSF/plasma ratios around 50%. researchgate.net While demethylcitalopram is a key metabolite, it crosses the blood-brain barrier poorly compared to the parent compound. nih.gov Animal models have demonstrated that postmortem brain concentrations show no major differences from antemortem levels, which is a key consideration for terminal studies. researchgate.net

Table 1: Preclinical Pharmacokinetic Parameters of Citalopram

| Species | Estimated Half-Life (hours) | Systemic Plasma Clearance (ml/min/kg) |

|---|---|---|

| Baboon | 3 | 39 |

| Dog | 3.5 - 8 | 14 - 37 |

| Rat (male) | 3 | 82 |

| Rat (female) | 3 | 103 |

| Mouse (male) | 1.5 | 87 |

| Mouse (female) | 1.5 | 116 |

Data derived from a study on the kinetics of citalopram in test animals. nih.gov

Pharmacodynamic Endpoints and Translational Considerations in Preclinical Research

In Vitro Pharmacodynamic Assays and Concentration-Effect Relationships

In vitro studies are fundamental in establishing the primary pharmacodynamic properties of Citalopram. These assays consistently demonstrate that Citalopram is a potent and highly selective serotonin (B10506) reuptake inhibitor (SSRI). fda.gov Its mechanism of action is linked to the potentiation of serotonergic activity in the CNS, which results from the inhibition of neuronal reuptake of serotonin. fda.gov The inhibition of serotonin (5-HT) reuptake is primarily attributed to the (S)-enantiomer. fda.gov

In vitro studies confirm that Citalopram has minimal effect on the neuronal reuptake of norepinephrine (B1679862) (NE) and dopamine (DA). fda.gov Furthermore, it exhibits little to no affinity for a wide range of receptors, including serotoninergic 5HT1A/5HT2, dopaminergic D1/D2, adrenergic (α1, α2, β), histaminergic H1, cholinergic, GABA, and benzodiazepine receptors. fda.gov This high selectivity, established through in vitro receptor binding assays, is a key pharmacodynamic characteristic. researchgate.net

The concentration-effect relationship has been explored, demonstrating the potency of Citalopram's enantiomers. In vitro tests revealed that the S-enantiomer (S-citalopram) is significantly more potent in inhibiting serotonin uptake than the R-enantiomer. nih.gov While most concentration-effect relationship data comes from clinical settings, the principles are established in preclinical models. For example, a study on obsessive-compulsive disorder (OCD) patients showed a sigmoid relationship between plasma Citalopram concentrations and clinical response, modeled using the E(max) model, with a mean EC50 value (the concentration that elicits 50% of the maximum effect) of 152 µg/L. nih.gov Such models, while clinical, rely on pharmacodynamic principles first characterized in preclinical in vitro and in vivo systems.

Biomarker Identification and Quantification in Non-Human Models

The identification of biomarkers in non-human models is crucial for translating preclinical findings. Research in mouse models has identified molecular and cellular changes associated with Citalopram administration that serve as potential pharmacodynamic biomarkers. For instance, short-term repeated administration of Citalopram was found to increase the activation of cAMP response element-binding protein (CREB) in the hippocampus. nih.govoup.com Concurrently, this administration schedule led to a desensitization of 5-HT1A receptors, another key indicator of the neuroadaptive changes induced by the compound. nih.govoup.com These phenomena are typically associated with chronic, rather than acute, antidepressant effects. oup.com

Invertebrate models also provide valuable insights into biomarker identification. In a study using the aquatic crustacean Daphnia magna, exposure to environmentally relevant concentrations of Citalopram initiated significant oxidative stress. mdpi.com The activity of the enzyme Glutathione S-transferases (GST) was identified as a particularly sensitive biomarker for monitoring exposure to Citalopram in this model. mdpi.com The study quantified changes in the activity of several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and GST, in response to different Citalopram concentrations. mdpi.com

Gene expression studies, although often conducted in human-derived cells, can inform biomarker discovery in non-human models. Research using lymphoblastoid cell lines from depression patients identified ITGB3 and CHL1 as candidate predictive biomarkers for clinical remission. nih.gov Another study pointed to Interferon regulatory factor 7 (IRF7) as a gene of interest, as its expression was upregulated by Citalopram in individuals who responded to treatment. nih.gov These findings provide a basis for investigating homologous genes and pathways in animal models to establish translational biomarkers of Citalopram's pharmacodynamic effects.

Table 2: Biomarker Response in Daphnia magna Exposed to Citalopram

| Biomarker | Effect at 0.5 µg/L Exposure | Effect at 10 µg/L Exposure |

|---|---|---|

| Glutathione S-transferases (GST) | Inhibited | Inhibited |

| Superoxide dismutase (SOD) | Inhibited | Induced |

| Catalase (CAT) | No significant change | Induced |

| Protein Content | Significantly increased | No significant change |

| Lipid Content | Significantly increased | No significant change |

Data highlights the differential response of various biochemical markers in an aquatic invertebrate model. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Enantiomeric Stereochemistry on Biological Activity and Molecular Recognition

Citalopram (B1669093) is a chiral molecule and exists as a racemic mixture of two enantiomers: S-(+)-citalopram (also known as escitalopram) and R-(-)-citalopram. drugbank.comresearchgate.net The therapeutic activity of racemic citalopram is almost entirely attributed to the S-enantiomer. drugbank.comresearchgate.netresearchgate.net Studies have demonstrated that S-citalopram is significantly more potent than R-citalopram in inhibiting the reuptake of serotonin (B10506) by the human serotonin transporter (SERT). researchgate.netacs.org In vitro, S-citalopram is approximately 150 times more potent as a reuptake inhibitor than R-citalopram. researchgate.net Some studies report that S-citalopram's affinity for the human SERT is about 30 to 40 times higher than that of R-citalopram. researchgate.netebi.ac.uk

The molecular recognition of these enantiomers at the SERT is distinct and has profound implications for their biological activity. The SERT possesses a primary, high-affinity binding site (orthosteric site or S1) and a lower-affinity allosteric site (S2) that modulates the binding of ligands at the primary site. nih.govnih.gov S-citalopram binds to the primary orthosteric site, which is responsible for the inhibition of serotonin reuptake. researchgate.netnih.gov

Interestingly, the R-enantiomer, while being a much weaker inhibitor at the primary site, can interact with the allosteric site. researchgate.netnih.gov This interaction at the allosteric site by R-citalopram can antagonize the action of the S-enantiomer. drugbank.comnih.govnih.gov It has been proposed that R-citalopram binding to the allosteric site decreases the binding duration of S-citalopram at the primary site, thereby counteracting its inhibitory effect. researchgate.netresearchgate.netnih.gov This antagonistic interaction provides a basis for the observation that escitalopram (B1671245) (the pure S-enantiomer) may exhibit a faster onset of action and greater efficacy compared to the racemic mixture of citalopram. researchgate.netresearchgate.netresearchgate.net S-citalopram also interacts with the allosteric site, which can stabilize its own binding to the primary site, a self-potentiating effect not shared by other selective serotonin reuptake inhibitors (SSRIs). researchgate.netnih.gov

| Property | S-(+)-Citalopram (Escitalopram) | R-(-)-Citalopram |

|---|---|---|

| Primary Activity | Potent inhibition of serotonin reuptake | Weak inhibition of serotonin reuptake |

| Binding Site | High affinity for the primary (S1) orthosteric site on SERT | Low affinity for the S1 site; binds to the allosteric (S2) site |

| Interaction | Acts as a potent SERT inhibitor and an allosteric modulator that stabilizes its own binding | Can allosterically antagonize the binding and effect of the S-enantiomer |

| Relative Potency | ~30-150 times more potent than the R-enantiomer | Significantly less potent than the S-enantiomer |

Identification of Key Structural Features and Functional Groups Driving Interactions

The molecular structure of citalopram contains several key features and functional groups that are crucial for its high-affinity binding and selectivity for the serotonin transporter. Structure-activity relationship (SAR) studies have identified the critical roles of its core components: the phthalane ring system, the 4-fluorophenyl group, the 5-cyano group, and the N,N-dimethylaminopropyl side chain.

The phthalane ring (a 1,3-dihydroisobenzofuran system) serves as the central scaffold of the molecule. Modifications to this ring system can significantly alter the compound's activity.

The 4-fluorophenyl group is a critical determinant for high-affinity binding. The fluorine atom, in particular, is thought to engage in important interactions within the binding pocket of SERT. longdom.org SAR studies have shown that the presence and position of this halogen on the phenyl ring are significant for potency. longdom.org

The 5-cyano group on the phthalane ring is another key feature for SERT selectivity and potency. drugbank.com Systematic SAR studies have revealed that this cyano group is a major determinant for enhancing SERT activity. researchgate.net Its removal or replacement leads to a dramatic loss in affinity for SERT. nih.gov

The N,N-dimethylaminopropyl side chain is essential for the interaction with SERT. The tertiary amine in this side chain is protonated at physiological pH and is believed to form a critical ionic interaction with a key aspartate residue (Asp98) in the binding site of the transporter. nih.gov This interaction is a common feature for many monoamine transporter inhibitors. The length and composition of this side chain are also important for selectivity. For instance, the dimethylamino group has been identified as playing a principal role in the selectivity of citalopram for SERT over the norepinephrine (B1679862) transporter (NET). nih.gov

Computational Approaches to SAR and Rational Design

Computational chemistry has become an invaluable tool for understanding the SAR of citalopram and for the rational design of new, potentially improved SERT inhibitors.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations have been employed to predict and analyze the binding mode of citalopram within the SERT. researchgate.netnih.gov As there is no high-resolution crystal structure of the human SERT, homology models based on the bacterial leucine (B10760876) transporter (LeuT) have been widely used. nih.gov

Docking studies suggest that S-citalopram fits into the central substrate-binding pocket of SERT, a site that overlaps with the binding site for serotonin itself. researchgate.netnih.gov These models have identified several key amino acid residues that are crucial for the interaction. The protonated amine of the dimethylaminopropyl side chain is predicted to form a salt bridge with Aspartate 98 (Asp98) in transmembrane helix 1 (TM1). researchgate.netnih.gov Other important residues identified through a combination of docking and site-directed mutagenesis studies include Tyrosine 95 (Tyr95), Isoleucine 172 (Ile172), Phenylalanine 335 (Phe335), and Serine 438 (Ser438). nih.govcore.ac.uk

Specifically, the cyano group of S-citalopram is proposed to be in close proximity to Phe341, while the fluorine atom of the fluorophenyl ring is located near Ala173 and Thr439. nih.gov Docking studies also predict that the two enantiomers, S-citalopram and R-citalopram, bind in opposite orientations within the substrate-binding pocket, which helps to explain their significant difference in potency. nih.gov

| Residue | Location | Interaction with Citalopram |

|---|---|---|

| Aspartate 98 (Asp98) | TM1 | Forms an ionic bond with the protonated amine of the side chain. |

| Tyrosine 95 (Tyr95) | TM1 | Important for binding; may form a dipole-dipole interaction with the cyano group. researchgate.net |

| Isoleucine 172 (Ile172) | TM3 | Forms part of the binding pocket and contributes to inhibitor recognition. core.ac.uk |

| Phenylalanine 335 (Phe335) | TM6 | Contributes to the aromatic subpocket of the binding site. researchgate.net |

| Serine 438 (Ser438) | TM8 | Identified as a critical determinant for the potency of citalopram. core.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For SSRIs like citalopram, QSAR models can predict the SERT inhibitory activity of new analogues based on their physicochemical properties and structural descriptors.

While specific, publicly available QSAR equations for citalopram analogues are scarce in the literature, the general approach involves generating a dataset of citalopram derivatives with their measured SERT binding affinities. Molecular descriptors (such as electronic, steric, and lipophilic properties) are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with activity. Such models can provide predictive insights into which structural modifications are likely to enhance potency and selectivity, thereby guiding the synthesis of more effective compounds. acs.org

Fragment-Based and De Novo Design Strategies for Novel Scaffolds

Fragment-based drug design (FBDD) and de novo design are advanced computational strategies for discovering novel drug candidates. nih.govspringernature.com

Fragment-based design starts by screening libraries of small chemical fragments to identify those that bind weakly to the target protein. nih.gov These hits are then grown or linked together to create a more potent lead molecule. For SERT inhibitors, this could involve identifying fragments that bind to specific sub-pockets within the citalopram binding site and then elaborating them based on the citalopram scaffold.

De novo design utilizes computational algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for the target. biorxiv.org Starting with the known binding site of citalopram in SERT, these programs can build new chemical structures atom-by-atom or by combining pre-defined molecular fragments. This approach has the potential to generate entirely new chemical scaffolds for SERT inhibitors that are structurally distinct from citalopram but retain or improve upon its pharmacological profile. biorxiv.orgbiorxiv.org Computational studies have successfully used these strategies to propose novel SSRI candidates with potentially improved binding affinities compared to existing drugs. biorxiv.orgbiorxiv.org

Advanced Analytical Methodologies for Research and Quality Control of Citadiol Hydrochloride

High-Resolution Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for assessing the purity and, crucially, the enantiomeric excess of chiral compounds such as Citadiol hydrochloride. The separation of enantiomers is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the direct separation and quantification of enantiomers in pharmaceutical analysis. researchgate.net The development of a robust chiral HPLC method involves the strategic selection of a chiral stationary phase (CSP) and the optimization of mobile phase composition to achieve sufficient resolution between the enantiomers.

For the analysis of this compound and its related compounds like citalopram (B1669093), polysaccharide-based CSPs are frequently employed. mdpi.com Research has demonstrated successful enantioseparation using columns such as Chiralcel OD-H, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate). mdpi.com A developed and validated HPLC method for the simultaneous chiral separation of citalopram and its precursor citadiol utilized a Chiralcel OD-H column with a mobile phase consisting of n-hexane, propane-2-ol, and triethylamine (B128534). The addition of an amine modifier like triethylamine is often crucial for improving the peak shape and resolution of basic compounds.

Method validation is performed according to international guidelines (e.g., ICH, USP) to ensure the method is accurate, precise, linear, and robust. This involves assessing parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), and recovery.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (CSP) | Chiralcel OD-H (Cellulose-based) | Chiral CD-PH (Phenylcarbamated-β-cyclodextrin) |

| Mobile Phase | n-hexane/propane-2-ol/triethylamine (96/4/0.1 v/v/v) | Ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 25 °C | Not Specified |

| Detection | UV at 250 nm | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. The fundamental principle is that smaller particle sizes lead to higher separation efficiency.

For compounds like this compound, transferring an HPLC method to a UPLC system can shorten run times from minutes to seconds without compromising, and often improving, the quality of the separation. This is particularly advantageous for high-throughput screening in quality control environments. UPLC systems, often coupled with mass spectrometry (UPLC-MS/MS), provide an exceptionally powerful tool for impurity profiling, allowing for the detection and identification of trace-level impurities that might be missed by standard HPLC-UV methods. A UPLC-MS/MS method developed for the analysis of citalopram and other counterfeit drugs achieved separation in just 6 minutes using an ACQUITY UPLC-BEH C18 column.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. SFC offers several advantages, including faster separations, reduced solvent consumption, and lower backpressure compared to HPLC.

While SFC is often a dominant technique for enantiomeric purification, its effectiveness can be compound-dependent. In a study involving the chiral separation of citalopram and its precursor citadiol, SFC was tested and found to be less effective for this specific separation purpose compared to the optimized HPLC method. This finding underscores the importance of empirical method development and demonstrates that while a technique may have general advantages, its applicability must be confirmed for each specific analyte.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative and complementary approach to HPLC for chiral analysis. nih.gov Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.

Several CE methods have been successfully developed for the enantioseparation of citalopram. One optimized method utilized carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector in a phosphate (B84403) buffer, achieving baseline separation of the enantiomers in under 3 minutes. nih.gov Another approach used highly sulfated-γ-cyclodextrin (HS-γ-CD) to achieve good enantioresolution in less than 7 minutes. mdpi.com The optimization of CE methods involves screening various factors, including the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and capillary temperature. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chiral Selector (CS) | 3 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) | 0.1% (m/v) Highly Sulfated-γ-cyclodextrin (HS-γ-CD) |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer (pH 7.0) | 50 mM Phosphate buffer (pH 7.0) / Methanol (95/5 v/v) |

| Applied Voltage | 15 kV | 20 kV |

| Temperature | 17.5 °C | 25 °C |

| Separation Time | < 3 minutes | < 7 minutes |

Microchip electrophoresis, a miniaturized form of CE, offers the potential for even faster analysis times, reduced sample and reagent consumption, and integration into portable analytical systems. While specific applications for this compound have not been widely published, the principles of microchip-based enantioseparation are well-established and represent a promising future direction for rapid quality control analysis.

Multi-Dimensional Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of a molecule's chemical structure. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation and conformational analysis.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). researchgate.netjchps.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). slideshare.net The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Together, these 1D spectra can confirm the presence of key functional groups and provide a carbon-proton framework of this compound.